molecular formula C17H17N3O3 B5724176 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide

3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5724176
M. Wt: 311.33 g/mol
InChI Key: SQLZUBJHAUIIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as NPD1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide exerts its effects through the activation of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. It also regulates the expression of various genes involved in inflammation, apoptosis, and cell survival. This compound has been shown to modulate the activity of ion channels and receptors involved in neurotransmission, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also reduces the activation of microglia and astrocytes, which are involved in neuroinflammation. This compound promotes the survival and regeneration of neurons, as well as the formation of new synapses. It also reduces oxidative stress and regulates the expression of genes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.

Future Directions

There are several future directions for the study of 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, including the development of more potent and selective analogs for therapeutic use. Further research is needed to elucidate the mechanisms underlying its neuroprotective and anti-inflammatory effects. This compound may also have potential applications in other diseases such as cancer and diabetes, which warrant further investigation. Additionally, the development of new methods for delivering this compound to the brain may improve its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory and neuroprotective effects make it an attractive candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with pyrrolidine and 2-aminobenzamide. The reaction is carried out under reflux in the presence of a catalyst such as triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential therapeutic properties in various diseases such as Alzheimer's, Parkinson's, and stroke. It has been shown to have anti-inflammatory and neuroprotective effects, as well as the ability to promote cell survival and regeneration. This compound has also been studied for its role in regulating immune responses and reducing oxidative stress.

properties

IUPAC Name

3-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(13-6-5-7-14(12-13)20(22)23)18-15-8-1-2-9-16(15)19-10-3-4-11-19/h1-2,5-9,12H,3-4,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLZUBJHAUIIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.